molecular formula C5H7Cl2NO B13518286 2-(1-Chloroethyl)-1,3-oxazolehydrochloride

2-(1-Chloroethyl)-1,3-oxazolehydrochloride

Cat. No.: B13518286
M. Wt: 168.02 g/mol
InChI Key: FRHQWSOUXIESNR-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-1,3-oxazolehydrochloride: is a chemical compound with the molecular formula C₄H₆Cl₂NO. It consists of an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a chloroethyl group attached. The compound is typically found as a white crystalline solid.

Preparation Methods

a. Synthetic Routes

Two common synthetic routes for preparing 2-(1-Chloroethyl)-1,3-oxazolehydrochloride are:

  • Chloroethyl Chloroformate Route

    • React chloroethyl chloroformate (also known as 1-chloroethyl chloroformate) with an oxazole compound under appropriate conditions.
    • The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound.
  • Direct Oxidation Route

    • Oxidize 2-(1-chloroethyl)oxazole using suitable oxidants.
    • This method directly converts the oxazole ring into the desired compound.

b. Industrial Production

The industrial production of this compound involves scaling up the synthetic routes mentioned above. Precise reaction conditions, temperature, and catalysts are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Substitution: The chloroethyl group undergoes nucleophilic substitution reactions with various nucleophiles (e.g., amines, alcohols) to form derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Use amines (e.g., ammonia, primary amines) and base (e.g., sodium hydroxide) as reagents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products

The major products depend on the specific reaction conditions and the choice of reagents. Common derivatives include amine-substituted oxazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antitumor, antimicrobial properties).

    Medicine: May have applications in drug development.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action for 2-(1-Chloroethyl)-1,3-oxazolehydrochloride depends on its specific application. It likely interacts with cellular targets or enzymes, affecting biological processes.

Comparison with Similar Compounds

While there are no direct analogs of this compound, its unique combination of an oxazole ring and a chloroethyl group sets it apart from related molecules.

Properties

Molecular Formula

C5H7Cl2NO

Molecular Weight

168.02 g/mol

IUPAC Name

2-(1-chloroethyl)-1,3-oxazole;hydrochloride

InChI

InChI=1S/C5H6ClNO.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,1H3;1H

InChI Key

FRHQWSOUXIESNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CO1)Cl.Cl

Origin of Product

United States

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